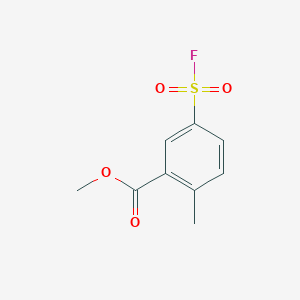

Methyl 5-(fluorosulfonyl)-2-methylbenzoate

Description

Significance of Aromatic Sulfonyl Fluorides as Chemical Entities in Advanced Organic Synthesis and Chemical Biology

Historical Development of Sulfur(VI) Fluoride (B91410) Chemistry

The exploration of organosulfur compounds dates back to the 19th century, with significant advancements in the 20th century. However, the specific area of sulfur(VI) fluorides remained relatively underexplored for a considerable period. Early investigations in the mid-20th century identified the characteristic stability of the sulfur-fluorine bond, yet the full synthetic potential of these compounds was not realized until more recently. A resurgence of interest in the 21st century, particularly through the work of Nobel laureate K. Barry Sharpless and his colleagues, has propelled sulfur(VI) fluoride chemistry to the forefront of synthetic innovation.

Overview of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and its Foundational Principles

A pivotal development in the application of sulfur(VI) fluorides is the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. ontosight.ai Introduced as a new generation of "click chemistry," SuFEx reactions are characterized by their high efficiency, broad scope, and formation of exceptionally stable linkages. The foundational principles of SuFEx chemistry are rooted in the reliable and specific reaction of a sulfonyl fluoride (-SO₂F) group with a nucleophile, typically a silyl (B83357) ether or an amine, to form a sulfonate (-SO₃-) or sulfonamide (-SO₂N-) linkage, respectively. nih.gov

| Parameter | Description |

| Reactants | Aromatic/aliphatic sulfonyl fluoride and a nucleophile (e.g., silyl ether, amine) |

| Product | Sulfonate or sulfonamide linkage |

| Key Features | High yield, stereospecificity, broad functional group tolerance, formation of stable products |

| Catalysis | Often catalyzed by bases such as triethylamine (B128534) (TEA) or 1,8-diazabicycloundec-7-ene (DBU) |

This powerful ligation chemistry has found applications in the synthesis of polymers, the development of new pharmaceuticals, and the modification of biomolecules. smolecule.com

Unique Reactivity-Stability Balance of the Sulfur(VI)-Fluorine Bond

The utility of sulfonyl fluorides in SuFEx and other applications is underpinned by the unique nature of the sulfur(VI)-fluorine bond. This bond exhibits a remarkable balance of kinetic stability and latent reactivity. While highly resistant to hydrolysis and other common nucleophilic attacks under physiological conditions, its reactivity can be "unlocked" under specific catalytic conditions, allowing for controlled and selective bond formation. ontosight.ai This stability is attributed to the high electronegativity of the fluorine atom, which imparts a strong ionic character to the S-F bond and contributes to its high bond dissociation energy. This contrasts with other sulfonyl halides, such as sulfonyl chlorides, which are more susceptible to reduction and hydrolysis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO4S |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl 5-fluorosulfonyl-2-methylbenzoate |

InChI |

InChI=1S/C9H9FO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3 |

InChI Key |

OLSVABLFCPAMGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)OC |

Origin of Product |

United States |

Structural Characteristics and Chemical Importance of Methyl 5 Fluorosulfonyl 2 Methylbenzoate

Positional Isomerism and Substituent Effects in Fluorosulfonyl Benzoates

The placement of substituents on the benzene (B151609) ring in fluorosulfonyl benzoates has a profound impact on the molecule's electronic properties and reactivity. In the case of this compound, the interplay between the electron-withdrawing fluorosulfonyl group and the electron-donating methyl group, as well as the ester functionality, is crucial.

| Substituent | Position | Electronic Effect | Steric Effect |

| Fluorosulfonyl (-SO₂F) | 5 (meta to ester, para to methyl) | Strongly electron-withdrawing (inductive and resonance) | Moderate |

| Methyl (-CH₃) | 2 (ortho to ester) | Electron-donating (hyperconjugation and inductive) | Moderate |

| Methyl Ester (-COOCH₃) | 1 | Electron-withdrawing (inductive and resonance) | Moderate |

Potential as a Modular Building Block in Advanced Synthesis

The structure of this compound makes it a promising candidate as a modular building block in the synthesis of more complex molecules. The presence of two distinct reactive sites—the fluorosulfonyl group and the methyl ester—allows for sequential and orthogonal functionalization.

The fluorosulfonyl moiety can participate in SuFEx click chemistry to link the molecule to other building blocks containing, for example, a silyl-protected phenol (B47542). This would result in the formation of a stable sulfonate linkage. Subsequently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further synthetic transformations. This modular approach is highly valuable in the construction of chemical libraries for drug discovery and in the synthesis of advanced materials with tailored properties. While specific examples of the use of this compound in the literature are not abundant, its structural motifs are found in compounds of medicinal interest, suggesting its potential as a precursor in pharmaceutical synthesis. smolecule.com

Academic Research Landscape and Emerging Opportunities for this compound

The academic research landscape for aromatic sulfonyl fluorides is vibrant and expanding, with significant opportunities emerging for specific compounds like this compound. The unique reactivity of the sulfonyl fluoride group has made these compounds privileged tools in chemical biology and drug discovery. ccspublishing.org.cnsigmaaldrich.com They are increasingly utilized as covalent probes to study protein function and as inhibitors for various enzymes. enamine.net The sulfonyl fluoride moiety can covalently modify several amino acid residues within protein binding sites, including serine, threonine, tyrosine, and lysine (B10760008), often in a context-specific manner. enamine.netsigmaaldrich.com

While extensive research focusing solely on this compound is not yet widely published, its structure positions it as a valuable candidate for several emerging applications. Its bifunctional nature, containing both a reactive sulfonyl fluoride and a modifiable methyl ester group, makes it an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Emerging opportunities for this compound are rooted in the established applications of the broader sulfonyl fluoride class:

Covalent Inhibitor Development: The sulfonyl fluoride group can act as a "warhead" to form a stable, covalent bond with a target protein. nih.govnih.gov By incorporating the this compound scaffold into molecules designed to bind to specific protein targets, researchers can develop potent and selective covalent inhibitors for therapeutic intervention. researchgate.net

Chemical Biology Probes: The stability of the sulfonyl fluoride group allows for its incorporation into complex molecular probes. These probes can be used to identify and validate new drug targets by covalently labeling proteins in complex biological systems. sigmaaldrich.com

SuFEx Click Chemistry: As a component of the SuFEx toolkit, this compound can be used to connect molecular fragments, facilitating the modular synthesis of polymers, materials, and complex drug candidates. sigmaaldrich.comresearchgate.net This approach is particularly powerful for late-stage functionalization and for creating novel radiotracers for positron emission tomography (PET). nih.gov

Organic Synthesis: The compound serves as a versatile intermediate. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the sulfonyl fluoride can be reacted with various nucleophiles to form sulfonamides or sulfonate esters, enabling the synthesis of a diverse range of derivatives. ccspublishing.org.cnuomustansiriyah.edu.iq

| Application Area | Description of Opportunity |

|---|---|

| Medicinal Chemistry | Development of targeted covalent inhibitors for enzymes implicated in disease. nih.gov |

| Chemical Biology | Use as a scaffold for creating chemical probes to study protein interactions and function. enamine.net |

| Materials Science | Application as a monomer or cross-linker in the synthesis of novel polymers via SuFEx reactions. sigmaaldrich.com |

| Synthetic Chemistry | A versatile building block for constructing complex organic molecules. ccspublishing.org.cn |

The continued exploration of sulfonyl fluoride chemistry is expected to unveil more specific applications for this compound, solidifying its role as a valuable tool in both academic and industrial research.

Strategies for the Construction of the Aromatic Sulfonyl Fluoride Moiety

The formation of the S-F bond in an aromatic sulfonyl fluoride is the key synthetic challenge. The strategies developed can be broadly categorized based on the bond-forming event and the precursors used.

The most traditional and widely practiced method for synthesizing sulfonyl fluorides is the nucleophilic substitution of a chloride on a sulfonyl chloride precursor with a fluoride ion. acs.orgnih.gov This approach is effective but depends on the availability of the corresponding sulfonyl chloride.

Inorganic fluoride salts are common reagents for the halogen exchange reaction. Potassium bifluoride (KHF2) is an inexpensive and effective fluorine source for converting sulfonyl chlorides to sulfonyl fluorides. researchgate.net Similarly, potassium fluoride (KF) has been used effectively, often in a biphasic water/acetone mixture, providing a simple and mild procedure for the synthesis. organic-chemistry.orgnih.gov This direct chloride/fluoride exchange is applicable to a wide range of sulfonyl chlorides, yielding the desired sulfonyl fluorides in high yields. nih.gov The use of aqueous bifluoride solutions can also be facilitated by phase-transfer catalysts. rsc.org

| Sulfonyl Chloride Precursor | Fluoride Source | Conditions | Yield | Citation |

| Various Aryl Sulfonyl Chlorides | KHF2 | Varies | Good | researchgate.net |

| Various Aryl Sulfonyl Chlorides | KF | Water/Acetone, 2-4h | 84-100% | organic-chemistry.orgnih.gov |

This table presents generalized findings on halogen exchange reactions for the synthesis of various aryl sulfonyl fluorides.

Modern synthetic chemistry has seen the development of powerful palladium-catalyzed methods that construct aryl sulfonyl fluorides directly from aryl halides, bypassing the need to pre-form a sulfonyl chloride. ccspublishing.org.cn These one-pot procedures offer significant advantages in terms of efficiency and substrate scope.

A pioneering approach involves the palladium-catalyzed sulfonylation of aryl bromides or iodides using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). ccspublishing.org.cnresearchgate.netrsc.org This step generates an intermediate ammonium (B1175870) or metal sulfinate, which is then treated in situ with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to yield the final aryl sulfonyl fluoride. acs.orgresearchgate.netrsc.orgacs.org This method is notable for its excellent functional group tolerance and has been successfully applied to complex molecules. rsc.org

| Aryl Halide | SO₂ Source | Fluorine Source | Catalyst System | Yield | Citation |

| Aryl/Heteroaryl Bromides | DABSO | NFSI | PdCl₂(AmPhos)₂ | Moderate to Good | researchgate.netrsc.org |

| Aryl Iodides | DABSO | Selectfluor | Pd Catalyst | Good to Excellent | acs.orgacs.org |

| Aryl Thianthrenium Salts | Na₂S₂O₄ | NFSI | Pd Catalyst | Excellent | rsc.org |

This table summarizes representative palladium-catalyzed methods for synthesizing aryl sulfonyl fluorides.

Oxidative methods provide a direct route to sulfonyl fluorides from sulfur-containing compounds in a lower oxidation state, such as thiols. One such method involves an oxidative chlorination of thiols using aqueous sodium hypochlorite (B82951) to generate a sulfonyl chloride intermediate in situ, which is then subjected to fluoride-chloride exchange. ccspublishing.org.cn More direct electrochemical methods have also been developed, which involve the anodic oxidation of thiols or disulfides in the presence of a fluoride source like potassium fluoride. nih.govthieme.de This environmentally benign approach avoids stoichiometric chemical oxidants. nih.gov

The insertion of sulfur dioxide into a carbon-metal or carbon-radical bond is a powerful strategy for forming the C-S bond of the sulfonyl group. This is often followed by fluorination to complete the synthesis of the sulfonyl fluoride. Radical fluorosulfonylation has emerged as a particularly appealing approach. researchgate.net

In these reactions, an aryl radical is typically generated from a precursor like a diaryliodonium salt or an aryl halide. rsc.orgbohrium.com This radical is then trapped by an SO₂ source, such as DABSO, to form a sulfonyl radical, which is subsequently fluorinated. researchgate.netrsc.orgbohrium.com This strategy has been successfully implemented under photocatalytic conditions. rsc.orgbohrium.com

Recent years have witnessed a surge in the development of electrochemical and photocatalytic methods for synthesizing sulfonyl fluorides, driven by the demand for milder and more sustainable synthetic protocols. rsc.org

Electrochemical Methods: Electrosynthesis offers a green alternative to traditional methods by avoiding harsh reagents. rsc.org A notable example is the electrochemical oxidative coupling of thiols and potassium fluoride. thieme.de In this process, the anodic oxidation of a thiol or disulfide in the presence of KF yields the corresponding sulfonyl fluoride. nih.gov The reaction proceeds under mild conditions and shows a broad substrate scope. nih.gov Other electrochemical approaches have focused on the removal and utilization of SO₂ from flue gases, which can be electrochemically oxidized to form sulfuric acid, demonstrating the potential for large-scale electrochemical processes involving SO₂. academie-sciences.fracademie-sciences.fr

Photocatalytic Methods: Visible-light photocatalysis has enabled the development of novel fluorosulfonylation reactions under exceptionally mild conditions. researchgate.net These methods often rely on the generation of a fluorosulfonyl radical (FSO₂•) or an aryl radical. rsc.orgnih.gov For instance, various aryl sulfonyl fluorides can be synthesized from diaryliodonium salts or thianthrenium salts using DABSO as an SO₂ source and KHF₂ as a fluorine source under organophotocatalysis. rsc.orgbohrium.comtandfonline.com These reactions are tolerant of a wide array of functional groups. tandfonline.com Another strategy involves the photoredox-catalyzed radical fluorosulfonylation of alkenes to access alkenyl sulfonyl fluorides. ccspublishing.org.cnnih.gov

| Method | Substrate | Key Reagents | Features | Citation |

| Electrochemical | Thiols/Disulfides | Potassium Fluoride (KF) | Mild, oxidant-free, broad scope | nih.govthieme.de |

| Photocatalytic | Diaryliodonium Salts | DABSO, KHF₂ | Metal-free, mild conditions | rsc.orgbohrium.com |

| Photocatalytic | Thianthrenium Salts | DABSO, KHF₂ | High functional group tolerance | tandfonline.com |

| Photocatalytic | Alkenes | FSO₂Cl or other FSO₂• precursor | Access to alkenyl sulfonyl fluorides | ccspublishing.org.cnnih.gov |

This table highlights modern electrochemical and photocatalytic approaches to sulfonyl fluoride synthesis.

Application of Bench-Stable Fluorosulfonyl-Containing Solid Reagents

The introduction of the fluorosulfonyl (–SO₂F) group is a critical step in the synthesis of the target molecule and its analogs. Traditionally, this has been achieved using gases like sulfuryl fluoride (SO₂F₂) or corrosive liquids like fluorosulfonic acid, which pose significant handling challenges. Recent advancements have focused on the development of solid, bench-stable reagents that serve as safer and more convenient sources of the fluorosulfonyl moiety.

One promising class of such reagents is 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. springernature.com These solid-state compounds can act as effective precursors for the fluorosulfonyl radical (FSO₂•) under photoredox catalysis conditions. springernature.com This radical-based approach represents a departure from traditional methods that often involve electrophilic ("FSO₂⁺") synthons. springernature.com The use of stable solid reagents like FABI facilitates the radical fluorosulfonylation of olefins, showcasing a modern pathway for incorporating the sulfonyl fluoride group into organic molecules. springernature.com While direct application to the synthesis of this compound from a pre-functionalized aromatic ring via this radical method is less commonly documented, the development of such reagents opens new avenues for the synthesis of complex sulfonyl fluorides. rsc.org

Synthesis of the Methyl Benzoate Core and Introduction of Aromatic Substituents

The synthesis of the core structure of this compound involves the formation of the methyl ester and the correct placement of the substituents on the aromatic ring.

The formation of the methyl benzoate core is typically achieved through the esterification of a corresponding benzoic acid derivative with methanol (B129727). youtube.com This acid-catalyzed reaction, often referred to as Fischer esterification, involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by methanol. tcu.edu

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. tcu.edu This is commonly accomplished by using a large excess of methanol, which acts as both a reagent and a solvent, or by removing the water formed during the reaction. tcu.edu Strong acids such as concentrated sulfuric acid (H₂SO₄) are typically used as catalysts. tcu.edutcu.edu The general procedure involves refluxing the benzoic acid derivative with methanol in the presence of a catalytic amount of strong acid for a set period. tcu.edu In the context of synthesizing the target molecule, the final step would likely be the esterification of 5-(fluorosulfonyl)-2-methylbenzoic acid with methanol.

Recent studies have also explored the use of solid acid catalysts, such as zirconium-based catalysts, to facilitate the esterification of benzoic acids with methanol, offering potential advantages in terms of catalyst recovery and purification. mdpi.com

The strategic introduction of the methyl and fluorosulfonyl groups onto the benzoate ring is crucial for the successful synthesis of the target compound. The order of these transformations is dictated by the directing effects of the substituents. A common synthetic route starts with a commercially available substituted toluene (B28343) or benzoic acid.

One plausible pathway begins with 2-methylbenzoic acid (o-toluic acid). The key steps would be:

Sulfonation: The aromatic ring is sulfonated. A common and effective method for introducing a sulfonyl group is through reaction with chlorosulfonic acid (ClSO₃H). google.comresearchgate.net The methyl group is an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group, the sulfonation is expected to occur primarily at the para-position (position 5), yielding 5-(chlorosulfonyl)-2-methylbenzoic acid.

Fluorination of the Sulfonyl Chloride: The resulting sulfonyl chloride (–SO₂Cl) group must be converted to a sulfonyl fluoride (–SO₂F). This can be achieved using a variety of fluorinating agents, such as potassium fluoride (KF) or other nucleophilic fluoride sources.

Esterification: As described in section 2.2.1, the carboxylic acid group is then esterified with methanol to yield the final product, this compound.

This sequence ensures the correct regiochemistry of the final product, leveraging the directing effects of the substituents present on the ring at each stage.

While not a direct step in the primary synthesis of the target molecule, nitration is a fundamental electrophilic aromatic substitution reaction that illustrates the reactivity of the methyl benzoate scaffold. The ester group (–COOCH₃) is a deactivating and meta-directing group. wikipedia.org

When methyl benzoate is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the electrophile, the nitronium ion (NO₂⁺), attacks the aromatic ring. Due to the directing effect of the ester group, the substitution occurs predominantly at the meta-position (position 3). wikipedia.org This reaction yields methyl 3-nitrobenzoate as the major product. wikipedia.org Understanding this regioselectivity is essential when designing synthetic routes for other substituted methyl benzoates, as it dictates where further functionalization will occur. wisc.edu

Convergent and Divergent Synthetic Strategies for this compound

The synthesis of this compound and its analogs can be approached using both convergent and divergent strategies.

A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in a final step. For a relatively simple molecule like this, a fully convergent approach is less common than a linear one. However, one could envision a strategy where a pre-formed aromatic fragment, for example, a boronic acid derivative like 2-methyl-5-(fluorosulfonyl)phenylboronic acid, is coupled with a partner that introduces the methyl carboxylate group, although this is often more complex than the linear approach described previously.

A divergent synthesis is a more practical strategy for creating a library of related compounds from a common intermediate. In this case, a key intermediate such as 5-(chlorosulfonyl)-2-methylbenzoic acid could be synthesized in bulk. From this central molecule, a variety of analogs can be generated:

Reacting the sulfonyl chloride group with different amines would produce a series of sulfonamides.

Reacting the carboxylic acid group with various alcohols would yield a range of different esters.

Converting the sulfonyl chloride to the sulfonyl fluoride and then esterifying with different alcohols would produce analogs of the target molecule.

This divergent approach is highly efficient for exploring structure-activity relationships in medicinal chemistry or materials science, as it allows for the rapid generation of diverse structures from a single, advanced intermediate.

Analytical Methodologies for Compound Verification in Synthesis

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR: The proton NMR spectrum would provide definitive information. The spectrum is expected to show distinct signals for the two methyl groups (one from the ester and one on the ring), which would appear as singlets. The three protons on the aromatic ring would appear as a complex set of signals (likely a doublet, a doublet of doublets, and another doublet) in the aromatic region (typically 7.0-8.5 ppm), with coupling constants characteristic of their ortho and meta relationships.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.

¹⁹F NMR: Fluorine NMR would show a signal corresponding to the fluorosulfonyl group, confirming its presence.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, the loss of the methoxy (B1213986) group (–OCH₃) or the entire ester group are common fragmentation pathways for methyl benzoates.

The following table summarizes the expected ¹H NMR data for the target compound.

| Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Ar-H (H-3) | 7.9 - 8.2 | d | 1H |

| Ar-H (H-4) | 7.6 - 7.8 | dd | 1H |

| Ar-H (H-6) | 7.4 - 7.6 | d | 1H |

| O-CH ₃ | 3.9 - 4.1 | s | 3H |

| Ar-CH ₃ | 2.6 - 2.8 | s | 3H |

d = doublet, dd = doublet of doublets, s = singlet

Together, these analytical methods provide a comprehensive characterization of the synthesized molecule, confirming its structure and purity.

Reaction Pathways and Mechanistic Investigations of Methyl 5 Fluorosulfonyl 2 Methylbenzoate

Reactivity of the Sulfonyl Fluoride (B91410) Electrophilic Center

The core reactivity of Methyl 5-(fluorosulfonyl)-2-methylbenzoate lies in the susceptibility of the sulfur(VI) center to nucleophilic attack. The strong S-F bond, with a bond energy of approximately 80-90 kcal/mol, renders the compound relatively stable under many conditions. chem-station.com However, this stability can be modulated to facilitate exchange reactions, a cornerstone of SuFEx chemistry. chem-station.comnih.gov

Nucleophilic Addition and Sulfur(VI) Fluoride Exchange (SuFEx) Mechanisms

The fundamental mechanism of SuFEx reactions involving aryl sulfonyl fluorides like this compound is a nucleophilic addition-elimination process at the sulfur(VI) center. chem-station.com While the S-F bond is strong, the electrophilicity of the sulfur atom can be enhanced, allowing it to react with various nucleophiles. nih.gov This process is distinct from reactions of sulfonyl chlorides, where the S-Cl bond is weaker and more susceptible to reductive collapse. nih.govacs.org

The activation of the otherwise stable S-F bond is crucial for the SuFEx reaction to proceed. nih.gov This activation can be achieved through the assistance of protons (H⁺) or silicon-based reagents (R₃Si⁺), which facilitate the departure of the fluoride ion. chem-station.com The reaction is often accelerated by the use of Lewis bases, such as tertiary amines, or bifluoride salts. nih.gov The mechanism involves the nucleophile attacking the electrophilic sulfur center, leading to a transient hypervalent sulfur intermediate, followed by the expulsion of the fluoride ion.

A unique aspect of SuFEx chemistry is its ability to combine the stability of the S(VI)-F bond towards many nucleophiles, including water, with high reactivity towards specific nucleophiles like phenols and certain amines under appropriate conditions. nih.gov

Reaction with Oxygen-Nucleophiles (e.g., Phenols, Alcohols, Hydroxyl Groups)

Aryl sulfonyl fluorides readily react with oxygen-centered nucleophiles, particularly phenols and alcohols, to form sulfonate esters. nih.gov The reaction with phenols, often used as their silyl (B83357) ethers, is a classic example of a SuFEx reaction and can be used to couple large molecular fragments. chem-station.com The use of silyl-protected phenols is advantageous as the resulting silyl fluoride byproduct is unreactive and does not interfere with the reaction. chem-station.com

The reaction can be catalyzed by bases, which deprotonate the phenol (B47542) to form the more nucleophilic phenoxide ion. tju.edu.cn Studies have shown that SuFEx reactions with aryl alcohols can proceed to completion within minutes under optimized conditions with appropriate catalysts. nih.gov While reactions with aryl alcohols are common, SuFEx reactions with aliphatic alcohols are also possible, though they can be more challenging. nih.gov The phenol group can react selectively even in the presence of other nucleophilic groups like hydroxyl and amine functions, highlighting the chemoselectivity of the SuFEx reaction. acs.org N-Heterocyclic carbenes (NHCs) have also been reported as effective organocatalysts for the SuFEx reaction of sulfonyl fluorides with alcohols. acs.org

Reaction with Nitrogen-Nucleophiles (e.g., Amines, Iminosulfur Oxydifluorides)

Nitrogen-based nucleophiles, such as primary and secondary amines, are also effective partners in SuFEx reactions with aryl sulfonyl fluorides, leading to the formation of sulfonamides. nih.govnih.gov While sulfuryl fluoride (SO₂F₂) reacts sluggishly with secondary amines and fails to give stable products with primary amines, aryl sulfonyl fluorides can react more effectively. nih.gov The reaction can be mediated by catalysts such as calcium bistriflimide [Ca(NTf₂)₂] in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). hmc.edunih.govacs.org In this system, the calcium ion acts as a Lewis acid, activating the sulfonyl fluoride. hmc.edunih.govacs.org

The SuFEx reaction has been successfully applied to a diverse range of amines, including primary and secondary amines, as well as weaker nucleophiles like anilines. nih.gov The reaction conditions can be tuned to be mild and occur at room temperature. nih.gov The utility of this reaction is demonstrated by its application in creating diverse libraries of sulfonamides for medicinal chemistry. nih.gov Furthermore, sulfonyl fluorides can react with the amino groups of nucleobases in ribonucleosides to form sulfamoyl fluorides, which can then undergo further SuFEx reactions. acs.org

Reactivity with Carbon and Sulfur-Nucleophiles

The scope of SuFEx chemistry extends to carbon and sulfur-centered nucleophiles. Aryl sulfonyl fluorides can react with alkyl carbon pronucleophiles to form aryl alkyl sulfones. rsc.org This reaction is applicable to a wide range of pronucleophiles, including esters, amides, heteroarenes, and nitriles, under mild, room-temperature conditions. rsc.org

Influence of the Aromatic Environment and Ester Group on Sulfonyl Fluoride Reactivity

The reactivity of the sulfonyl fluoride group in this compound is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. The presence of both a methyl group (an electron-donating group) and a methyl ester group (an electron-withdrawing group) creates a nuanced electronic environment.

Generally, electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity. nih.gov In the case of this compound, the electron-withdrawing ester group at the meta position to the sulfonyl fluoride would be expected to increase its reactivity. The electron-donating methyl group at the ortho position could have a counteracting electronic effect, although its steric bulk might also play a role in modulating the accessibility of the electrophilic center. nih.gov Studies on substituted aryl sulfonyl fluorides have confirmed that both electronic and steric factors are crucial in determining the stability and reactivity of the S-F bond. nih.gov

Role of Activating Binding Sites in Enhancing Reactivity

The reactivity of the sulfonyl fluoride can be significantly enhanced by the presence of activating binding sites, often in the form of catalysts. hmc.edunih.govacs.org Lewis acids, such as calcium bistriflimide, can coordinate to the sulfonyl oxygen and the fluorine atom, polarizing the S-F bond and making the sulfur atom more electrophilic. hmc.edunih.govacs.org This two-point contact effectively activates the substrate for nucleophilic attack. hmc.edunih.govacs.org

In addition to Lewis acids, Brønsted bases can also play a crucial role. For instance, in reactions with amines, a base like DABCO can activate the nucleophilic amine through deprotonation or hydrogen bonding, facilitating its attack on the sulfur center. hmc.edunih.govacs.org The interplay between Lewis acid activation of the electrophile and base activation of the nucleophile provides a powerful strategy for promoting SuFEx reactions under mild conditions. hmc.edunih.govacs.org N-Heterocyclic carbenes (NHCs) have also been shown to catalyze SuFEx reactions, potentially acting as Brønsted bases to activate the nucleophile. acs.org

Table of Reaction Conditions for Aryl Sulfonyl Fluorides

| Nucleophile | Catalyst/Activator | Product | Reference(s) |

| Phenols/Alcohols | Base, N-Heterocyclic Carbene | Sulfonate Ester | nih.gov, acs.org |

| Amines | Ca(NTf₂)₂/DABCO | Sulfonamide | hmc.edu, nih.gov, acs.org, nih.gov |

| Carbon Pronucleophiles | Base | Aryl Alkyl Sulfone | rsc.org |

Reactivity of the Methyl Ester Functionality

The methyl ester group in this compound presents its own characteristic set of reactions, primarily centered around the electrophilic carbonyl carbon.

The hydrolytic stability of an ester is significantly influenced by the steric environment around the carbonyl group. In this compound, the presence of a methyl group at the ortho position (position 2) provides steric hindrance. This steric shielding is known to increase the resistance of benzoate (B1203000) esters to hydrolysis, particularly enzyme-mediated hydrolysis by esterases. chemrxiv.orgresearchgate.net While the ester can be hydrolyzed to the corresponding carboxylic acid under forcing conditions (e.g., heating with strong acid or base), it is considerably more stable than an unhindered ester like methyl benzoate. researchgate.net

Transesterification, the conversion of one ester to another, is a viable pathway for modifying this functional group. This reaction typically involves heating the methyl ester with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with benzyl (B1604629) alcohol and a suitable catalyst like a titanate could yield the corresponding benzyl ester. researchgate.net The equilibrium can be driven to favor the product by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct.

The fundamental reactivity of the ester group involves nucleophilic attack at the electron-deficient carbonyl carbon. This process proceeds through a tetrahedral intermediate. Both hydrolysis and transesterification are examples of nucleophilic acyl substitution. researchgate.net Other nucleophiles, such as amines (ammonolysis) or Grignard reagents, can also attack this center to form amides or tertiary alcohols, respectively. The viability of these reactions would depend on the specific nucleophile and reaction conditions, always considering the potential for competing reactions at the sulfonyl fluoride moiety.

Electrophilic Aromatic Substitution on the Benzoate Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly influenced by the electronic properties of the three existing substituents. The reactivity of the ring and the position of substitution (regioselectivity) are determined by the interplay of their activating/deactivating and directing effects.

-CH₃ (Methyl group): An activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5 relative to the methyl group).

-COOCH₃ (Methyl ester group): A deactivating group that directs incoming electrophiles to the meta position (positions 3 and 5 relative to the ester). ma.eduquizlet.com

-SO₂F (Fluorosulfonyl group): A strongly deactivating group that directs incoming electrophiles to the meta position (positions 1 and 3 relative to the sulfonyl group).

The combined effect of two strong deactivating groups (-COOCH₃ and -SO₂F) renders the aromatic ring substantially less nucleophilic than benzene, making EAS reactions challenging. quizlet.com However, if a reaction were to occur, the directing effects would determine the substitution pattern.

| Position | Directing Effect from -CH₃ (at C2) | Directing Effect from -COOCH₃ (at C1) | Directing Effect from -SO₂F (at C5) | Overall Influence |

| C3 | Ortho (Activating) | Meta (Deactivating) | Meta (Deactivating) | Electronically favored but may be sterically hindered. |

| C4 | Para (Activating) | Ortho (Deactivating) | Ortho (Deactivating) | Strongly deactivated. |

| C6 | Ortho (Activating) | Para (Deactivating) | Ortho (Deactivating) | Strongly deactivated. |

Considering these influences, position 3 is electronically favored by all three groups. However, the position is sterically crowded between the methyl and ester groups. Positions 4 and 6 are strongly deactivated. Therefore, forcing conditions would be required for reactions like nitration or halogenation, and a mixture of products might be expected. The nitration of methyl benzoate, for example, requires a mixture of concentrated nitric and sulfuric acids and yields primarily the meta-substituted product. aiinmr.comgrabmyessay.com A similar meta-directing influence would be expected from the sulfonyl fluoride group.

Mechanistic Elucidation through Computational Chemistry (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the structural and electronic properties of molecules like this compound, thereby elucidating potential reaction mechanisms. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can provide deep insights without the need for empirical data. nih.govniscpr.res.in

For this specific molecule, DFT studies could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and torsional angles between the substituents and the aromatic ring. researchgate.net

Analyze Electronic Structure: Calculate the distribution of electron density and atomic charges. This can help quantify the electron-withdrawing effects of the ester and sulfonyl fluoride groups and the electron-donating effect of the methyl group.

Map Molecular Electrostatic Potential (MEP): Generate MEP surfaces to visualize electron-rich and electron-poor regions of the molecule. nih.gov The MEP map would highlight the electrophilic nature of the sulfur in the -SO₂F group and the carbonyl carbon in the -COOCH₃ group, identifying them as likely sites for nucleophilic attack. It would also show the reduced nucleophilicity of the aromatic ring.

Determine Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. nih.gov The LUMO's location would indicate the most probable sites for nucleophilic attack, while the HOMO's location would suggest sites for electrophilic attack. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. researchgate.net

Model Reaction Pathways: DFT can be used to calculate the transition state energies for proposed reaction mechanisms, such as nucleophilic attack on the sulfur atom or the carbonyl carbon, or for electrophilic attack on the aromatic ring. This allows for a theoretical comparison of reaction barriers, providing a rationale for the observed chemoselectivity and regioselectivity.

By integrating these computational approaches, a detailed, quantitative understanding of the reactivity and mechanistic nuances of this compound can be achieved.

Advanced Applications and Research Utility of Methyl 5 Fluorosulfonyl 2 Methylbenzoate Analogues

Development as Covalent Probes and Activity-Based Profiling Agents in Chemical Biology

Aryl sulfonyl fluorides, structural analogues of Methyl 5-(fluorosulfonyl)-2-methylbenzoate, are increasingly utilized as covalent probes in chemical biology. researchgate.net Their utility stems from the unique reactivity of the sulfonyl fluoride (B91410) group, which can form stable covalent bonds with a variety of nucleophilic amino acid residues within proteins. This property makes them excellent candidates for activity-based protein profiling (ABPP), a chemoproteomic strategy used to monitor the functional state of enzymes in complex biological systems. nih.gov

Selective Covalent Modification of Specific Amino Acid Residues

A significant advantage of sulfonyl fluoride-based probes is their ability to target a broader range of amino acid residues beyond the commonly targeted cysteine. nih.gov The Sulfur(VI) Fluoride Exchange (SuFEx) reaction allows these probes to covalently modify nucleophilic residues such as lysine (B10760008), tyrosine, serine, threonine, and histidine. researchgate.netnih.gov This expanded targeting scope significantly broadens the portion of the proteome accessible to covalent probes. nih.gov

The selectivity of these probes for specific amino acid residues is context-dependent, influenced by the local microenvironment within the protein's binding site. nih.gov Factors such as the pKa of the target residue and the presence of nearby basic residues that can facilitate the departure of the fluoride ion play a crucial role. nih.gov Research has shown that the reactivity of aryl sulfonyl fluorides with amino acids generally follows the order of their nucleophilicity at physiological pH: Histidine < Lysine < Tyrosine < Cysteine. nih.govacs.org However, the adduct formed with cysteine is often unstable. nih.govacs.org

| Amino Acid Residue | Relative Reactivity | Bond Formed | Stability of Adduct |

|---|---|---|---|

| Tyrosine (Tyr) | High | Sulfonate Ester | Stable |

| Lysine (Lys) | Moderate | Sulfonamide | Stable |

| Serine (Ser) | Moderate | Sulfonate Ester | Stable |

| Threonine (Thr) | Moderate | Sulfonate Ester | Stable |

| Histidine (His) | Low | Sulfonyl-imidazole | Variable |

| Cysteine (Cys) | Highest | Thiosulfonate Ester | Unstable |

Applications in Protein Engineering and Bioconjugation Strategies

The ability of sulfonyl fluorides to form stable covalent linkages with proteins has been harnessed for protein engineering and bioconjugation. SuFEx click chemistry provides a reliable method for attaching molecules, such as fluorescent dyes or other labels, to proteins. nih.gov This has been demonstrated by the efficient labeling of proteins like bovine serum albumin. chemrxiv.org

These bioconjugation strategies are valuable for creating engineered proteins with novel functions or for tracking proteins in biological systems. The stability of the resulting sulfonamide or sulfonate ester bond ensures the durability of the modification under physiological conditions, which is a critical requirement for many biological studies.

Design of Covalent Modifiers for Targeted Proteins

The design of targeted covalent modifiers using aryl sulfonyl fluoride warheads has become a promising strategy in drug discovery and chemical probe development. ucsf.edu By attaching the sulfonyl fluoride moiety to a scaffold that has affinity for a specific protein, researchers can create highly selective covalent inhibitors. rsc.org

Structure-based design is often employed to position the sulfonyl fluoride group optimally to react with a specific nucleophilic residue in the target protein's binding site. rsc.org The reactivity of the sulfonyl fluoride can be tuned by altering the electronic properties of the aryl ring. For example, electron-donating groups can increase the stability and decrease the reactivity of the probe, while electron-withdrawing groups have the opposite effect. nih.gov This tunability allows for the optimization of probes to achieve a balance between reactivity and stability, minimizing off-target effects. nih.gov

Role in Polymer Chemistry and Materials Science

The principles of SuFEx click chemistry, which underpin the utility of sulfonyl fluorides in chemical biology, are also central to their application in polymer chemistry and materials science. researchgate.net This chemistry allows for the efficient and reliable formation of robust sulfur(VI)-containing linkages, enabling the synthesis of novel polymers and functional materials. researchgate.netacs.org

Incorporation into Polymer Architectures via -SO₂- Linkages

Aryl sulfonyl fluorides, in conjunction with appropriate co-monomers like bis(aryl silyl (B83357) ethers), are used to synthesize high-molecular-weight polysulfonates and polysulfates. researchgate.netresearchgate.net The SuFEx polycondensation reaction is typically catalyzed by organosuperbases or, more efficiently, by bifluoride salts, and it proceeds with high yields and excellent functional group tolerance. researchgate.net This method provides access to a class of polymers that were previously difficult to synthesize. researchgate.net

| Polymer Type | Monomers | Typical Molecular Weight (kDa) | Polydispersity Index (PDI) | Key Properties |

|---|---|---|---|---|

| Polysulfate | Bis(aryl fluorosulfate) + Bis(aryl silyl ether) | 36 - 295 | ~1.7 | High thermal stability |

| Polysulfonate | Bis(alkyl sulfonyl fluoride) + Bis(aryl silyl ether) | Variable | Narrow | Good mechanical properties |

| Polysulfluoridoimidate | Bis(iminosulfur oxydifluoride) + Bis(aryl silyl ether) | 36 - 295 | 1.4 - 2.3 | Degradable under mild conditions |

Utilization of -SO₂F Moieties as Reactive Handles for Post-Polymerization Modification

The sulfonyl fluoride group is an excellent reactive handle for post-polymerization modification (PPM). rsc.orgnih.gov Polymers can be synthesized with pendant -SO₂F groups, which can then be selectively reacted with a variety of nucleophiles to introduce new functionalities. rsc.orgnih.gov This approach allows for the creation of a diverse library of functional polymers from a single parent polymer. nih.gov

The SuFEx reaction's orthogonality to other click chemistries, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables sequential and selective modifications of polymers containing multiple types of reactive handles. nih.gov This modularity is highly advantageous for creating complex and multifunctional polymer architectures for advanced applications in materials science and biomedicine. rsc.orgnih.gov For instance, the polymer backbone linkages in certain SuFEx-derived polymers are themselves "SuFExable," allowing for precise post-modification with phenols or amines to create branched functional polymers. nih.govescholarship.org

Utilization in Diversified Organic Synthesis beyond SuFEx

While the SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry represents a significant application of sulfonyl fluorides, analogues of this compound are also valuable precursors and reagents in a variety of other organic transformations. Their utility extends to the synthesis of several important sulfur-containing functional groups and specialized applications such as fluorination.

Precursors for the Synthesis of Sulfonamides, Sulfonate Esters, and Sulfones

The fluorosulfonyl group in analogues of this compound serves as a robust starting point for the synthesis of sulfonamides, sulfonate esters, and sulfones. These transformations typically involve the displacement of the fluoride ion by a suitable nucleophile, a reaction whose reactivity is influenced by the electronic properties of the aromatic ring.

Sulfonamides: The reaction of aryl sulfonyl fluorides with primary or secondary amines is a fundamental method for the formation of sulfonamides. This transformation is crucial for the synthesis of a wide range of biologically active molecules.

Sulfonate Esters: Similarly, the reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These compounds are not only stable functional groups in their own right but also act as effective leaving groups in nucleophilic substitution reactions.

Sulfones: Aryl sulfones can be synthesized from aryl sulfonyl fluorides through various methods, including coupling reactions with organometallic reagents. Sulfones are a key structural motif in medicinal chemistry and materials science.

The following table summarizes the transformation of a generic this compound analogue into these key sulfur-containing compounds.

Table 1: Synthesis of Sulfur-Containing Compounds from a this compound Analogue

| Target Compound | Nucleophile | General Reaction Condition |

|---|---|---|

| Sulfonamide | R¹R²NH | Base |

| Sulfonate Ester | R³OH | Base |

| Sulfone | Organometallic Reagent | Catalyst |

Reagents for Selective Fluorination (e.g., Deoxy-fluorination) and Radiolabelling Applications

Analogues of this compound can be employed in selective fluorination reactions, most notably in the deoxy-fluorination of alcohols. This process involves the conversion of a hydroxyl group to a fluorine atom, a transformation of significant interest in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine.

In the context of medical imaging, the sulfonyl fluoride moiety is of particular importance for radiolabelling with fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope used in Positron Emission Tomography (PET). The synthesis of ¹⁸F-labelled aryl sulfonyl fluorides from the corresponding sulfonyl chlorides allows for the subsequent conjugation to biomolecules. This strategy is employed to create PET imaging agents for a variety of diagnostic purposes. The stability and reactivity of the sulfonyl fluoride group make it a suitable handle for introducing ¹⁸F into complex molecules.

Use in the Synthesis of Azides from Primary Amines (via Fluorosulfuryl Azide (B81097) analogs)

A significant application of related sulfonyl fluoride chemistry is in the synthesis of organic azides from primary amines. This is achieved through the use of fluorosulfuryl azide (FSO₂N₃), a diazotransfer reagent. lifetein.com This reagent can be prepared and used for the efficient conversion of primary amines to the corresponding azides. lifetein.com This method is notable for its safety and practicality, enabling the synthesis of a wide array of azides which are versatile intermediates in organic synthesis, particularly in "click chemistry" for the formation of 1,2,3-triazoles. lifetein.com Given the structural similarity, analogues of this compound could potentially be precursors to novel diazotransfer reagents.

Contributions to Mechanistic Enzyme Studies and Receptor Binding Investigations (e.g., Transthyretin Stabilization)

Analogues of this compound, as part of the broader class of aryl sulfonyl fluorides, have made significant contributions to the fields of chemical biology and medicinal chemistry, particularly in the study of enzyme mechanisms and receptor binding.

A prominent example is their use as covalent kinetic stabilizers of transthyretin (TTR). nih.govacs.orgnih.gov Transthyretin is a protein that can misfold and aggregate, leading to amyloid diseases. Small molecules that can stabilize the native tetrameric structure of TTR can prevent this pathological process.

Aryl sulfonyl fluorides have been designed to bind to the thyroxine-binding sites of TTR. acs.org Once bound, the sulfonyl fluoride moiety is positioned to react with the ε-amino group of a nearby lysine residue (K15), which has a perturbed pKa in the binding site. acs.org This reaction forms a stable sulfonamide covalent bond, effectively locking the TTR tetramer in its native conformation and preventing its dissociation into monomers—the rate-limiting step in TTR amyloidogenesis. nih.govacs.org

The high selectivity and rapid reaction kinetics of these aryl sulfonyl fluorides within the TTR binding site make them potent and effective kinetic stabilizers. acs.orgnih.gov X-ray crystallography studies have confirmed the binding orientation and the formation of the covalent sulfonamide linkage to K15. acs.orgnih.gov Some of these covalent stabilizers also exhibit fluorescence upon conjugation, opening up possibilities for their use in imaging applications. acs.org

The table below details key findings from research on aryl sulfonyl fluoride-based TTR stabilizers.

Table 2: Research Findings on Aryl Sulfonyl Fluoride Analogues as Transthyretin Stabilizers

| Finding | Significance | Reference |

|---|---|---|

| Covalent modification of K15 | Forms a stable sulfonamide linkage, kinetically stabilizing the TTR tetramer. | acs.org |

| Rapid conjugation kinetics | Half-lives for conjugation range from 1 to 4 minutes, much faster than hydrolysis. | acs.orgnih.gov |

| High selectivity | The reaction is highly specific for the K15 residue within the TTR binding pocket. | nih.gov |

| Fluorescent properties | Some analogues become fluorescent upon binding, allowing for potential imaging applications. | acs.orgnih.gov |

This application in transthyretin stabilization underscores the utility of the sulfonyl fluoride moiety in designing highly specific covalent inhibitors and probes for mechanistic studies of proteins and for therapeutic intervention in protein misfolding diseases.

Structure Reactivity Relationships and Rational Design Principles

Impact of Aromatic Substituents on Sulfonyl Fluoride (B91410) Electrophilicity and Reactivity

The substituents on the benzene (B151609) ring of Methyl 5-(fluorosulfonyl)-2-methylbenzoate play a critical role in modulating the electrophilicity of the sulfur atom within the sulfonyl fluoride moiety. This modulation is a direct consequence of both electronic and steric effects, which can either enhance or diminish the group's susceptibility to nucleophilic attack. acs.orgrsc.org Studies have shown that the reactivity of arylsulfonyl fluorides towards nucleophilic amino acids can be predictably adjusted by modifying the electronic properties of the aromatic portion of the molecule. rsc.org

The reactivity of the sulfonyl fluoride group in this compound is governed by the combined electronic influence of the methyl and methyl ester groups. These substituents have opposing effects on the electron density of the aromatic ring and, consequently, on the electrophilicity of the sulfur center.

Methyl Group (-CH₃): Located at the ortho position to the ester and meta to the sulfonyl fluoride, the methyl group is an electron-donating group (EDG). It exerts a positive inductive effect (+I), pushing electron density into the aromatic ring. This effect tends to increase the electron density around the sulfur atom, which in turn slightly reduces its partial positive charge and thus decreases its electrophilicity, making it less reactive toward nucleophiles. acs.org

Methyl Ester Group (-COOCH₃): Positioned meta to the sulfonyl fluoride, the methyl ester group acts as an electron-withdrawing group (EWG). It exerts a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). As a meta-substituent relative to the sulfonyl fluoride, its electron-withdrawing nature significantly increases the partial positive charge on the sulfur atom. This polarization of the S-F bond enhances the sulfur's electrophilicity, rendering it more susceptible to attack by nucleophiles.

The net effect on the reactivity of the sulfonyl fluoride is a balance between the deactivating effect of the methyl group and the activating effect of the methyl ester group. Given the strong electron-withdrawing character of the ester group, it is anticipated to have a dominant influence, leading to a sulfonyl fluoride group that is moderately to highly reactive.

| Substituent | Position (relative to -SO₂F) | Electronic Effect | Influence on Sulfur Electrophilicity | Predicted Impact on Reactivity |

|---|---|---|---|---|

| Methyl (-CH₃) | meta (position 2) | Electron-Donating (+I) | Decrease | Deactivating |

| Methyl Ester (-COOCH₃) | meta (position 1) | Electron-Withdrawing (-I, -M) | Increase | Activating |

Steric hindrance plays a crucial role in moderating the rate of nucleophilic substitution reactions. libretexts.org For a nucleophile to react with the sulfonyl fluoride group, it must approach the electrophilic sulfur atom. The substituents on the aromatic ring can physically obstruct this approach.

Comparative Reactivity Studies of Sulfonyl Fluorides versus Other Sulfur(VI) Halides (e.g., Sulfonyl Chlorides)

Sulfonyl fluorides and sulfonyl chlorides are the two most common sulfonyl halides used in synthesis, yet they exhibit significant differences in stability and reactivity. enamine.net These differences are fundamental to their applications in various chemical contexts.

Sulfonyl fluorides are notably more stable than their sulfonyl chloride counterparts. researchgate.net The sulfur-fluorine (S-F) bond is stronger and less polarized than the sulfur-chlorine (S-Cl) bond, making sulfonyl fluorides more resistant to hydrolysis, thermolysis, and reduction. sigmaaldrich.comnih.gov While sulfonyl chlorides can react readily with water and are often sensitive to heat, sulfonyl fluorides can typically withstand harsh reaction conditions, including refluxing in aqueous environments. sigmaaldrich.comnih.gov

This enhanced stability translates to lower reactivity. Sulfonyl chlorides are highly reactive electrophiles that react swiftly with a wide range of nucleophiles. In contrast, sulfonyl fluorides are more selective, often requiring specific catalysts or conditions to react with nucleophiles, a type of reaction chemistry known as Sulfur Fluoride Exchange (SuFEx). imperial.ac.uknih.gov This "click chemistry" characteristic allows for highly reliable and specific bond formation. nih.gov For instance, in parallel synthesis, aliphatic sulfonyl fluorides have shown good results with amines that have an additional functionality, whereas the corresponding sulfonyl chlorides failed. nih.gov Conversely, sterically hindered amines that react with sulfonyl chlorides may show low activity towards the less reactive sulfonyl fluorides. nih.govresearchgate.net

| Property | Aryl Sulfonyl Fluorides (Ar-SO₂F) | Aryl Sulfonyl Chlorides (Ar-SO₂Cl) |

|---|---|---|

| S-X Bond Strength | Higher | Lower |

| Stability (Hydrolytic, Thermal) | High; resistant to hydrolysis and thermolysis. nih.gov | Lower; susceptible to hydrolysis and decomposition. nih.gov |

| General Reactivity | Lower; often requires activation (SuFEx chemistry). nih.gov | High; reacts readily with most nucleophiles. enamine.net |

| Selectivity | High; more chemoselective reactions are possible. researchgate.netnih.gov | Lower; can lead to side reactions. |

| Handling | Generally easier to handle and store. | More care required due to moisture sensitivity. |

Computational Chemistry in Predicting and Explaining Reactivity Profiles

Computational chemistry provides powerful tools for predicting and rationalizing the reactivity of molecules like this compound, offering insights that complement experimental findings. nih.govnih.gov

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov For this compound, DFT calculations can provide a wealth of information to explain its reactivity profile.

Electronic Structure Analysis: DFT can be used to calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps. nih.govniscpr.res.in These maps visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, clearly identifying the sulfur atom of the SO₂F group as a primary site for nucleophilic attack.

Stability and Reactivity Parameters: Calculations of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. The LUMO's energy and spatial distribution indicate the molecule's ability to accept electrons, and for an electrophile like this, the LUMO is often centered on the reactive site (the sulfur atom). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Interaction Analysis: Natural Bond Orbital (NBO) analysis can be performed to quantify the charge on each atom and understand the nature of the bonding and orbital interactions within the molecule, providing a quantitative basis for the electronic effects described in section 5.1.1. nih.gov Vibrational frequency calculations can confirm that the optimized geometry corresponds to a stable energy minimum and can be compared with experimental spectroscopic data (e.g., FT-IR). researchgate.net

| Calculated Parameter | Significance for Reactivity Analysis |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, bond lengths, and angles. |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic (positive potential) and nucleophilic (negative potential) sites. niscpr.res.in |

| HOMO/LUMO Energies & Gap | Indicates electronic transition capability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |

| Natural Bond Orbital (NBO) Charges | Quantifies the partial charge on each atom, confirming the electrophilicity of the sulfur center. nih.gov |

| Vibrational Frequencies | Confirms structural stability and allows for comparison with experimental IR/Raman spectra. researchgate.net |

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov This is particularly relevant for understanding how this compound behaves in solution and how it interacts with biological macromolecules, a key application area for sulfonyl fluorides as covalent probes. nih.gov

Conformational Analysis: MD simulations can explore the rotational freedom around the single bonds in this compound, such as the C-S bond and the bonds within the methyl ester group. This provides insight into the molecule's flexibility and the population of different conformational states in a given environment, which can influence its reactivity and ability to bind to a target.

Ligand-Binding Dynamics: In the context of drug design, MD simulations are invaluable for modeling the process of a ligand binding to a protein. nih.gov A simulation could model how this compound approaches the active site of a target protein, how it orients itself prior to reaction, and the conformational changes in both the ligand and the protein that facilitate the covalent bond formation between the sulfonyl fluoride and a nucleophilic amino acid residue (like lysine (B10760008) or tyrosine). nih.gov These simulations provide a detailed, time-resolved view of the binding event that is difficult to obtain experimentally.

Quantum Chemical Topology and Analysis of Non-covalent Interactions

The electronic structure and reactivity of this compound are profoundly influenced by the spatial distribution of its electron density and the intricate network of non-covalent interactions. Quantum Chemical Topology (QCT) provides a powerful theoretical framework for elucidating these features by partitioning the electron density of a molecule into atomic basins, allowing for a detailed analysis of atomic and bond properties. This approach, rooted in the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous basis for understanding the nature of chemical bonds and intermolecular interactions.

For this compound, a QTAIM analysis would likely reveal the highly polar nature of the S-F and S=O bonds within the fluorosulfonyl group. The bond critical points (BCPs) associated with these bonds would exhibit high electron density (ρ) and a positive Laplacian of the electron density (∇²ρ), characteristic of covalent bonds with significant ionic character. This polarization is a key determinant of the electrophilic nature of the sulfur atom, which is central to the compound's reactivity.

Non-covalent interactions (NCIs) play a crucial role in the crystal packing, solvation, and molecular recognition of this compound. nih.gov A detailed analysis of these interactions can be achieved using Hirshfeld surface analysis and Reduced Density Gradient (RDG) calculations. researchgate.net The Hirshfeld surface provides a visual representation of intermolecular contacts, highlighting the regions of the molecule involved in different types of interactions. For this compound, significant non-covalent interactions are expected to involve the fluorosulfonyl and methyl benzoate (B1203000) moieties.

A hypothetical analysis of the Hirshfeld surface of this compound might reveal the following distribution of intermolecular contacts:

| Interaction Type | Contributing Atoms | Percentage of Hirshfeld Surface Area (%) | Key Features |

|---|---|---|---|

| H···O/O···H | Sulfonyl O, Ester O, Methyl H, Aromatic H | ~30-40 | Dominant interactions, likely involving weak C-H···O hydrogen bonds. |

| H···H | Methyl H, Aromatic H | ~20-30 | Represents van der Waals contacts. |

| H···F/F···H | Fluorine, Methyl H, Aromatic H | ~10-15 | Indicates the involvement of the fluorine atom in intermolecular contacts. |

| C···H/H···C | Aromatic C, Methyl C, Methyl H, Aromatic H | ~5-10 | Represents weaker van der Waals interactions. |

| Other (S···O, C···C, etc.) | Various | ~5 | Minor contributions from other van der Waals and dispersion forces. |

RDG analysis further elucidates the nature of these non-covalent interactions by plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This method can distinguish between attractive van der Waals interactions, stabilizing hydrogen bonds, and repulsive steric clashes. For this compound, RDG analysis would likely show significant regions of weak to moderate van der Waals interactions associated with the aromatic ring and methyl groups, as well as potential weak hydrogen bonding involving the oxygen atoms of the sulfonyl and ester groups.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for predicting the reaction mechanisms and characterizing the transition states of chemical reactions involving this compound. Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface of a reaction, identifying the minimum energy pathways and the high-energy transition states that connect reactants to products.

A primary area of interest for this compound is its reactivity towards nucleophiles, a characteristic feature of sulfonyl fluorides. ucla.edu The reaction mechanism for nucleophilic substitution at the sulfur atom can be computationally investigated to determine whether it proceeds through a concerted or a stepwise pathway. For instance, the reaction with a generic nucleophile (Nu⁻) can be modeled to elucidate the energetics of the reaction.

A hypothetical energy profile for the nucleophilic substitution reaction of this compound could be constructed from DFT calculations:

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Characteristics |

|---|---|---|---|

| 1 | Reactants (Molecule + Nu⁻) | 0.0 | Initial state of the system. |

| 2 | Transition State 1 (TS1) | 15-25 | Formation of the S-Nu bond and elongation of the S-F bond. |

| 3 | Intermediate (Pentacoordinate Sulfur) | 5-10 | A transient, high-energy species. |

| 4 | Transition State 2 (TS2) | 10-20 | Cleavage of the S-F bond. |

| 5 | Products (Substituted Molecule + F⁻) | -10 to -20 | Thermodynamically favorable outcome. |

The activation energy (the energy difference between the reactants and the highest energy transition state) is a crucial parameter that can be calculated to predict the reaction kinetics. Furthermore, the influence of the solvent on the reaction mechanism and energetics can be investigated using implicit or explicit solvent models in the computational setup. These models can reveal the role of solvent molecules in stabilizing charged intermediates and transition states, which is often a significant factor in nucleophilic substitution reactions.

By employing these computational methodologies, a detailed and quantitative understanding of the structure-reactivity relationships of this compound can be achieved, providing valuable insights for its application in chemical synthesis and materials science.

Conclusion and Future Research Outlook

Summary of Key Academic Contributions and Research Progress

While direct academic literature on "Methyl 5-(fluorosulfonyl)-2-methylbenzoate" is sparse, its academic contributions can be inferred from the extensive research on its core components: sulfonyl fluorides and methyl benzoates. The primary contribution of this compound class lies at the intersection of organic synthesis, medicinal chemistry, and materials science.

The sulfonyl fluoride (B91410) group is recognized for its unique balance of stability and reactivity. ccspublishing.org.cnresearchgate.net It is relatively stable to hydrolysis and a range of chemical conditions, yet it can be selectively activated to react with nucleophiles. ccspublishing.org.cnresearchgate.net This property has been famously harnessed in the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction. ccspublishing.org.cnbldpharm.com Consequently, molecules containing a sulfonyl fluoride, such as "this compound," are valuable connectors for molecular assembly. ccspublishing.org.cn

In the realm of chemical biology and drug discovery, sulfonyl fluorides have emerged as privileged "warheads" for covalent inhibitors. acs.orgnih.govrsc.org They can form stable covalent bonds with various nucleophilic amino acid residues in proteins, including serine, threonine, lysine (B10760008), and tyrosine. ccspublishing.org.cnacs.org This makes "this compound" a potential candidate for the development of targeted covalent probes and therapeutic agents. acs.orgnih.gov

The methyl benzoate (B1203000) moiety, on the other hand, is a versatile and widely used building block in organic synthesis. nbinno.comatamanchemicals.combrainly.com It can be readily modified through reactions such as hydrolysis, amidation, and reduction, allowing for the synthesis of a diverse range of derivatives. nbinno.com In a molecule like "this compound," the methyl benzoate portion can serve as a scaffold for introducing additional functionalities or as a key pharmacophoric element. Substituted methyl benzoates are precursors to active pharmaceutical ingredients (APIs) and other bioactive molecules. nbinno.commdpi.com

The combination of these two functional groups in "this compound" suggests its role as a bifunctional linker and building block. Its research progress is intrinsically linked to the broader advancements in SuFEx chemistry and the synthesis of functionalized aromatic compounds.

Identification of Unexplored Research Avenues and Methodological Gaps

Despite the significant progress in sulfonyl fluoride chemistry, several research avenues and methodological gaps remain, particularly concerning specifically substituted compounds like "this compound."

Reactivity and Selectivity Studies: The reactivity of the sulfonyl fluoride group in "this compound" towards a broad range of biological and chemical nucleophiles has not been systematically investigated. Understanding the influence of the methyl and ester substituents on the reactivity of the sulfonyl fluoride is crucial for its application as a covalent probe or in SuFEx reactions. Furthermore, exploring the orthogonal reactivity of the ester and sulfonyl fluoride groups would open up avenues for sequential modifications.

Biological Profiling: A significant unexplored avenue is the comprehensive biological evaluation of "this compound" and its derivatives. Screening this compound against various biological targets, particularly enzymes with nucleophilic residues in their active sites, could lead to the discovery of novel inhibitors. Its potential as a chemical probe for activity-based protein profiling (ABPP) is also an exciting and unexplored area.

Potential for Novel Applications in Interdisciplinary Fields and Emerging Technologies

The unique properties of "this compound" position it as a valuable tool in several interdisciplinary fields and emerging technologies.

Covalent Drug Discovery: The sulfonyl fluoride moiety is a promising electrophilic warhead for the design of targeted covalent inhibitors. acs.orgacs.org "this compound" could serve as a starting point for the development of novel therapeutics that form irreversible bonds with their protein targets, potentially offering advantages in terms of potency and duration of action. The ability of sulfonyl fluorides to target a wider range of amino acid residues beyond cysteine expands the druggable proteome. bldpharm.comacs.org

Materials Science and Polymer Chemistry: The SuFEx reaction is a powerful tool for the synthesis of novel polymers and materials. ccspublishing.org.cn "this compound" could be utilized as a monomer or a cross-linking agent in SuFEx polymerization to create polysulfonates and polysulfamides with unique properties. The rigidity of the benzene (B151609) ring and the potential for further functionalization of the ester group could lead to materials with tailored thermal, mechanical, and optical properties.

Chemical Biology and Proteomics: As a bifunctional molecule, "this compound" can be elaborated into sophisticated chemical probes. rsc.orgnih.gov For example, the ester group could be converted to a handle for attaching reporter tags (e.g., fluorophores, biotin) or affinity labels. Such probes could be used for target identification and validation, mapping protein-protein interactions, and studying enzyme mechanisms.

Bioconjugation: The stability and selective reactivity of the sulfonyl fluoride group make it suitable for bioconjugation applications. thieme.de "this compound" derivatives could be used to modify proteins, peptides, and other biomolecules, enabling the construction of antibody-drug conjugates (ADCs), labeled proteins for imaging, and other advanced biotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.